4,6-Dichloropyrimidine

Catalog No.
S703631
CAS No.
1193-21-1
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloropyrimidine

CAS Number

1193-21-1

Product Name

4,6-Dichloropyrimidine

IUPAC Name

4,6-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

XJPZKYIHCLDXST-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1Cl)Cl

Synonyms

4,6-Dichloro-pyrimidine; NSC 37530;

Canonical SMILES

C1=C(N=CN=C1Cl)Cl

Organic chemistry:

  • Synthesis of new compounds: 4,6-Dichloropyrimidine is a versatile building block for the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry and materials science. Researchers have used it to synthesize various derivatives, such as triazines, thiadiazoles, and quinazolinones. Source: Sigma-Aldrich product page for 4,6-Dichloropyrimidine:

Medicinal chemistry:

  • Drug discovery: Some 4,6-Dichloropyrimidine derivatives exhibit promising biological activities, making them interesting candidates for further drug discovery efforts. Studies have explored their potential as antitumor agents, antimicrobials, and antiviral agents. Source: National Library of Medicine, PubChem entry for 4,6-Dichloropyrimidine:

Molecular Structure Analysis

The structure of 4,6-Dichloropyrimidine consists of a six-membered aromatic ring containing two nitrogen atoms and four carbon atoms. Chlorine atoms are attached to positions 4 and 6 of the ring. This arrangement of atoms gives the molecule several key features:

  • Aromatic character: The cyclic arrangement of atoms with alternating single and double bonds results in aromaticity, which contributes to the stability of the molecule [].
  • Electrophilic substitution: The presence of electron-withdrawing chlorine atoms deactivates the ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted pyrimidine. However, it activates the ring for nucleophilic aromatic substitution.

Chemical Reactions Analysis

4,6-Dichloropyrimidine is a versatile building block used in various organic synthesis reactions. Here are some notable examples:

  • Synthesis of disubstituted pyrimidines: 4,6-Dichloropyrimidine can be converted to disubstituted pyrimidines through a two-step process involving amination followed by Suzuki-Miyaura cross-coupling. This reaction allows for the introduction of various functional groups at specific positions on the pyrimidine ring.
4,6-Dichloropyrimidine + 2 R-NH2 -> 4,6-Diamino-pyrimidine (R = desired functional group)4,6-Diamino-pyrimidine + Ar-B(OH)2 -> Disubstituted pyrimidine (Ar = desired aromatic group)
  • Synthesis of N-substituted azacalix[4]pyrimidines

    These macrocyclic compounds have applications in supramolecular chemistry. 4,6-Dichloropyrimidine serves as a starting material for their synthesis.

  • Biarylpyrimidine synthesis

    This reaction involves the coupling of 4,6-dichloropyrimidine with an arylboronic acid to form biarylpyrimidines, which are another class of compounds with potential applications in medicinal chemistry.


Physical And Chemical Properties Analysis

  • Melting point: 68 °C
  • Color: White
  • Physical state: Solid
  • Stability: Air sensitive
  • Solubility: Data not readily available.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (15.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (45.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1193-21-1

Wikipedia

4,6-Dichloropyrimidine

Dates

Modify: 2023-09-19
Compounds from Adrian, F.J. et al. "Allosteric inhibitors of Bcr-abl-dependent cell proliferation" Nature Chemical Biology, 2006. doi:10.1036/nchembio760. http://www.nature.com/naturechemicalbiology

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